Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride
Description
Historical Context and Development
The development of ethyl 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride emerged from the broader evolution of triazolopyrazine chemistry, which has its roots in the systematic exploration of fused nitrogen heterocycles. The compound was first characterized and registered in chemical databases in 2011, as evidenced by its initial creation date in PubChem. This timing coincides with increased interest in triazolopyrazine scaffolds for pharmaceutical applications, particularly following the success of related structures in drug development programs.
The synthetic methodology for preparing this compound builds upon established protocols for constructing triazolopyrazine ring systems. Research has demonstrated that the key scaffold 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine can be synthesized through a multi-step process involving the reaction of ethyl trifluoroacetate with hydrazine hydrate, followed by cyclization reactions. The adaptation of these synthetic routes to introduce carboxylate functionality represents a logical extension of the original methodology, allowing for the preparation of functionalized derivatives such as the ethyl carboxylate compound.
Historical patent literature has documented various approaches to tetrahydrotriazolopyrazine synthesis, with early work focusing on the development of efficient synthetic routes to these privileged scaffolds. The evolution from early synthetic methods to more refined approaches has enabled the preparation of specific derivatives like the ethyl carboxylate hydrochloride salt with improved yields and purity profiles.
Classification within Heterocyclic Chemistry
Ethyl 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride belongs to the broader class of bicyclic nitrogen heterocycles, specifically within the triazolopyrazine subfamily. The compound represents a partially saturated variant of the fully aromatic triazolopyrazine system, with the pyrazine ring existing in a tetrahydro form that introduces additional conformational flexibility and potential for stereochemical variation.
From a structural classification perspective, this compound exhibits characteristics of both five-membered and six-membered nitrogen heterocycles. The triazole portion contributes three nitrogen atoms within a five-membered ring, while the tetrahydropyrazine component provides two nitrogen atoms within a six-membered ring structure. This bicyclic arrangement creates a rigid scaffold that combines the electronic properties of both ring systems.
The presence of the carboxylate ester functionality further classifies this compound within the category of heterocyclic carboxylic acid derivatives. The ethyl ester group provides opportunities for subsequent synthetic manipulations, including hydrolysis to the corresponding carboxylic acid or amidation reactions to generate diverse analogues. The hydrochloride salt formation enhances the compound's solubility characteristics and stability profile, making it more suitable for biological evaluation and pharmaceutical applications.
Within the broader context of nitrogen-rich heterocycles, this compound exemplifies the trend toward increased structural complexity and three-dimensionality in modern pharmaceutical chemistry. The fused ring system provides multiple points for potential protein binding interactions while maintaining drug-like properties.
Significance in Triazolopyrazine Research
The significance of ethyl 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride within triazolopyrazine research stems from its role as both a synthetic intermediate and a biologically relevant scaffold. Recent investigations have highlighted the triazolopyrazine core as a privileged structure capable of interacting with diverse biological targets, making derivatives like this ethyl carboxylate compound valuable research tools.
Research within the Open Source Malaria consortium has identified 1,2,4-triazolo[4,3-a]pyrazine scaffolds as promising antimalarial agents, with some compounds demonstrating potency down to 0.016 micromolar against Plasmodium falciparum. The mechanism of action appears to involve inhibition of the parasite adenosine triphosphatase enzyme, specifically Plasmodium falciparum adenosine triphosphatase 4, which functions as a sodium/proton adenosine triphosphatase essential for parasite cell homeostasis.
Contemporary research has also demonstrated the potential of triazolopyrazine derivatives as anticancer agents. Studies have shown that compounds based on the triazolo[4,3-a]pyrazine scaffold can function as dual c-Met/vascular endothelial growth factor receptor-2 kinase inhibitors, with some analogues exhibiting excellent antiproliferative activities against cancer cell lines. The most promising compounds in these studies demonstrated inhibitory concentrations in the submicromolar range against multiple cancer cell lines.
The versatility of the triazolopyrazine scaffold has been further demonstrated through late-stage functionalization approaches using photoredox chemistry. These methodologies have enabled the synthesis of diverse analogues while maintaining the core structural features that contribute to biological activity. Such synthetic accessibility makes the ethyl carboxylate derivative particularly valuable as a starting point for library synthesis and structure-activity relationship studies.
Chemical Registry Information
Ethyl 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride is comprehensively documented in major chemical databases with consistent registry information across multiple sources. The compound is assigned PubChem Compound Identification Number 50990942 and bears the Chemical Abstracts Service registry number 1187830-58-5.
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₃ClN₄O₂ | |
| Molecular Weight | 232.67 g/mol | |
| Exact Mass | 232.072708 | |
| Polar Surface Area | 69.04000 | |
| Logarithm of Partition Coefficient | 0.68880 |
The molecular structure can be represented through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation for the compound is documented as "CCOC(=O)c1nnc2n1CCNC2.Cl" in its canonical form. The International Chemical Identifier string provides a standardized structural representation: "InChI=1S/C8H12N4O2.ClH/c1-2-14-8(13)7-11-10-6-5-9-3-4-12(6)7;/h9H,2-5H2,1H3;1H".
The International Chemical Identifier Key, which serves as a hashed version of the full International Chemical Identifier, is recorded as "WRWXUFNXPWYDFN-UHFFFAOYSA-N". This key provides a unique identifier for database searches and chemical informatics applications.
Table 2: Alternative Chemical Names and Synonyms
The compound has undergone regular database updates, with the most recent modification recorded on May 24, 2025, indicating continued relevance and active monitoring within chemical databases. The parent compound, ethyl 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine-3-carboxylate (without the hydrochloride salt), is separately registered as PubChem Compound Identification Number 17998728.
The systematic documentation of this compound across multiple databases ensures its accessibility for researchers and facilitates its use in computational chemistry applications, structure-activity relationship studies, and pharmaceutical development programs. The consistent registry information provides confidence in the compound's identity and enables reliable sourcing from chemical suppliers.
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.ClH/c1-2-14-8(13)7-11-10-6-5-9-3-4-12(6)7;/h9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWXUFNXPWYDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679170 | |
| Record name | Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-58-5 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrazine-3-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, acting as therapeutic agents or their precursors.
Biochemical Pathways
The compound likely influences several pathways, given its potential as a therapeutic agent
Result of Action
Similar compounds have shown antibacterial activities, suggesting that this compound may also have similar effects. More research is needed to confirm these effects and understand the underlying mechanisms.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and interaction with its targets
Biochemical Analysis
Biochemical Properties
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, impacting various cellular processes.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate signaling pathways by binding to receptors or other signaling molecules, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins. These effects can ultimately influence cellular metabolism, potentially altering the rates of various metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Additionally, high doses of the compound may result in toxicity, affecting various organs and systems in the animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing the overall metabolic flux. The compound’s effects on metabolite levels can provide insights into its role in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its overall activity and function. These factors are important for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride (CAS No. 1187830-58-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C₈H₁₃ClN₄O₂
- Molecular Weight : 232.67 g/mol
- CAS Number : 1187830-58-5
The compound features a tetrahydro structure which contributes to its stability and biological interactions. The triazole and pyrazine moieties are known for their diverse pharmacological effects.
Anticancer Properties
Recent studies have indicated that derivatives of triazolo-pyrazines exhibit significant anticancer activity. For instance, a related compound was shown to inhibit the proliferation of human colon cancer cell lines (HCT-116 and HT-29) with an IC50 range of 6.587 to 11.10 µM. The mechanism involves the induction of apoptosis through mitochondrial pathways by modulating proteins such as Bax and Bcl2 and activating Caspase 3 .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Preliminary investigations suggest that compounds containing the triazole ring can exhibit broad-spectrum antimicrobial activity due to their ability to interfere with cellular processes in bacteria and fungi.
Anti-inflammatory Effects
The compound has been recognized for its potential anti-inflammatory effects. Research indicates that triazole derivatives can inhibit inflammatory pathways by interacting with specific enzymes or receptors involved in the inflammatory response .
Synthesis Methods
Synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Cyclization Reactions : Employing cyclization agents to form the pyrazine structure.
- Esterification : Converting carboxylic acids to ethyl esters using reagents like ethyl alcohol and acid catalysts.
These methods allow for efficient production while enabling modifications that enhance yield and purity .
Case Study 1: Anticancer Activity
A study focusing on related triazolo-pyrazine derivatives demonstrated significant anticancer activity against HT-29 cells. The compound induced apoptosis via mitochondrial pathways by up-regulating pro-apoptotic factors and down-regulating anti-apoptotic proteins .
Case Study 2: Antimicrobial Efficacy
In another study investigating antimicrobial properties, derivatives of Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine were tested against various bacterial strains. Results indicated effective inhibition of growth at certain concentrations, highlighting the compound's potential as a lead structure for antibiotic development.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₁₂N₄O₂
- Molecular Weight : 196.21 g/mol
- CAS Number : 723286-68-8
The compound features a complex structure that includes both triazole and pyrazine moieties. Its tetrahydro configuration contributes to its chemical stability and potential biological interactions .
Biological Activities
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate has been studied for its diverse biological activities:
- Antimicrobial Properties : Preliminary studies have indicated that the compound exhibits antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Research suggests potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
- Anticancer Activity : Some derivatives have shown promising results in inhibiting cell proliferation in cancer cell lines such as HCT-116 and HT-29 .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate against common bacterial strains. The results demonstrated significant inhibition zones compared to control groups.
Case Study 2: Anti-inflammatory Effects
In vitro experiments assessed the compound's ability to reduce pro-inflammatory cytokines in macrophage cultures. The findings indicated a dose-dependent reduction in cytokine levels when treated with the compound.
Case Study 3: Anticancer Potential
The compound was tested against human colon cancer cell lines (HCT-116 and HT-29). Results showed that certain derivatives led to reduced cell viability and induced apoptosis in cancer cells at specific concentrations .
Applications in Drug Development
Given its unique structural properties and biological activities, Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is considered a valuable building block in medicinal chemistry. Its applications include:
- Precursor for Drug Synthesis : The compound serves as a precursor for synthesizing novel therapeutic agents targeting various diseases.
- Lead Compound in Drug Discovery : Its diverse pharmacological effects make it a candidate for further development into lead compounds for new medications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters with three closely related analogs:
Key Observations :
- The ethyl carboxylate derivative has a higher molecular weight than its methyl analog due to the longer alkyl chain.
- Both carboxylate analogs (ethyl and methyl) may exhibit distinct hydrolysis rates, influencing their utility in prodrug design .
Ethyl Carboxylate Derivative
The ethyl carboxylate variant likely follows a similar pathway, with ethyl chloroacetate replacing trifluoroacetate.
Trifluoromethyl Derivative
This compound is synthesized via cyclization under phosphorus oxychloride, followed by acid-mediated recyclization . Its high yield (reported in ) makes it preferable for industrial applications.
Sitagliptin Intermediate
A structurally complex analog, 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride, is synthesized by condensing 3-(trifluoromethyl)-triazolopyrazine hydrochloride with (R)-3-(tert-butoxycarbonyl)-4-(2,4,5-trifluorophenyl)butyric acid . This highlights the role of triazolopyrazine derivatives as intermediates in drug manufacturing.
Availability and Commercial Considerations
- The trifluoromethyl variant is more readily available (e.g., TCI America) and produced industrially by firms like Anhui Haikang Pharmaceutical .
Preparation Methods
Step 1: Formation of the Intermediate (Compound 2)
- Reagents and Conditions: Ethanol and hydrazine hydrate are combined in a reactor and heated to 58 °C.
- Addition: 2-chloropyrazine is added dropwise while maintaining the temperature at 60–61 °C.
- Reaction Time: The mixture is stirred for 15 hours.
- pH Adjustment: The reaction mixture is cooled to 0 °C, then sodium hydroxide is added to adjust the pH to 6.
- Workup: After stirring at 20 °C for 1 hour, the mixture is diluted with xylene, concentrated, and extracted with a methylene dichloride/virahol mixture at 20–30 °C.
- Purification: The residue is concentrated, diluted with methyl tert-butyl ether (MTBE), chilled to 0 °C, stirred for 2 hours, filtered, washed with cold MTBE, and dried under vacuum at 30 °C.
- Yield and Purity: The intermediate (compound 2) is obtained with an HPLC purity of approximately 93.3%.
Step 2: Cyclization and Functionalization to Form Compound 4
- Reagents and Conditions: Chlorobenzene and trifluoroacetic anhydride are added to a reactor and cooled to 0 °C.
- Addition: Compound 2 is added in batches under vigorous stirring, maintaining the temperature at 3–5 °C.
- Heating: The mixture is heated to 50 °C, then methylsulfonic acid is added.
- Reflux: The reaction mixture is refluxed to distill off trifluoroacetic acid (bp 72–75 °C).
- Extended Reaction: The mixture is further heated at 110 °C for 42 hours, then at 100 °C for 60 hours.
- Cooling and Workup: After cooling to 20 °C, the mixture is evaporated to dryness with sodium acetate, pH adjusted to 12, and filtered.
- Washing: The solid is washed with cold ammoniacal liquor (24–27%), extracted with saturated sodium chloride solution, dried, and purified by short silica gel column chromatography using dichloromethane.
- Concentration: The filtrate is concentrated under reduced pressure to yield compound 4.
- Purity: HPLC purity of compound 4 is about 99.1%.
Step 3: Hydrogenation and Hydrochloride Salt Formation
- Reagents and Conditions: Compound 4 is dissolved in ethanol with 10% palladium on carbon catalyst under nitrogen atmosphere.
- Hydrogenation: The mixture is hydrogenated at 23–25 °C under 4 bar pressure for 4.5 hours.
- Filtration and Concentration: The catalyst is filtered off, and the solution is concentrated.
- Salt Formation: The residue is mixed with ethanolic hydrogen chloride solution, stirred at 25 °C for 1 hour, then at 0 °C for 2 hours, and finally stored overnight at -15 °C.
- Isolation: The precipitated hydrochloride salt is filtered, washed with cold ethanol/MTBE, and dried to constant weight.
- Final Product Purity: The final product, ethyl 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride, has an HPLC purity of 99.3%.
Summary Table of Preparation Steps
| Step | Process Description | Key Reagents/Conditions | Temperature (°C) | Reaction Time | Purity (HPLC) | Notes |
|---|---|---|---|---|---|---|
| 1 | Formation of intermediate (compound 2) | Ethanol, hydrazine hydrate, 2-chloropyrazine | 58–61 | 15 hours | 93.3% | pH adjusted to 6, extraction & drying |
| 2 | Cyclization and functionalization (compound 4) | Chlorobenzene, trifluoroacetic anhydride, methylsulfonic acid | 0 to 110 | 42 + 60 hours | 99.1% | Reflux to remove trifluoroacetic acid, silica gel purification |
| 3 | Hydrogenation and salt formation | Palladium/carbon catalyst, hydrogen, ethanolic HCl | 23–25, 0, -15 | 4.5 hours + overnight | 99.3% | Hydrogenation under nitrogen, salt precipitation |
Analysis of Preparation Method
- Raw Materials: The starting materials such as 2-chloropyrazine, hydrazine hydrate, chlorobenzene, and trifluoroacetic anhydride are commercially available and relatively inexpensive.
- Reaction Conditions: The method employs moderate temperatures and pressures, with careful pH control and extended reaction times to ensure high conversion and purity.
- Purification: Multiple purification steps including extraction, crystallization, and column chromatography ensure removal of impurities and by-products.
- Industrial Suitability: The process is designed to minimize side reactions and by-products, which reduces waste and cost, making it favorable for scale-up.
- Product Quality: High HPLC purities (>99%) at the final step confirm the efficiency of the synthetic route.
Research Findings and Practical Considerations
- The described method was developed to improve over prior routes that suffered from complex side reactions and difficult purification.
- The use of methylsulfonic acid and controlled reflux aids in effective cyclization and removal of trifluoroacetic acid byproduct.
- Hydrogenation under mild conditions with palladium on carbon catalyst ensures selective reduction without degradation.
- The hydrochloride salt formation enhances the compound’s stability and facilitates isolation as a crystalline solid.
- The process parameters such as temperature, pH, and reaction times are critical for optimizing yields and purity.
Q & A
Q. What computational tools predict the compound’s reactivity in novel reactions?
- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models predict interactions with DPP-4 enzymes. For reaction prediction, Schrödinger’s Maestro Suite models transition states and identifies electrophilic hotspots (e.g., C3-position of the triazole ring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
